Didesmethylsibutramine hydrochloride, (S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of didesmethylsibutramine hydrochloride, (S)-, involves the n-demethylation of desmethylsibutramine (M1) by the enzyme CYP2B6 . The first asymmetric synthesis of ®-didesmethylsibutramine was achieved through a highly diastereoselective addition of i-BuLi to a triethylmethylsulfinamide-derived aldimine.
Industrial Production Methods
Industrial production methods for didesmethylsibutramine hydrochloride, (S)-, are not extensively documented. the compound is produced under rigorous quality assurance standards and is available as a certified reference material for pharmaceutical toxicology .
Chemical Reactions Analysis
Types of Reactions
Didesmethylsibutramine hydrochloride, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the amine group.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Didesmethylsibutramine hydrochloride, (S)-, has several scientific research applications:
Mechanism of Action
Didesmethylsibutramine hydrochloride, (S)-, exerts its effects by inhibiting the reuptake of serotonin, dopamine, and norepinephrine from neuronal synapses. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects. The compound also inhibits NMDA-evoked activity, contributing to its thermogenic properties .
Comparison with Similar Compounds
Similar Compounds
Desmethylsibutramine: Another metabolite of sibutramine with similar reuptake inhibition properties.
Sibutramine: The parent compound, known for its antidepressant and anti-obesity effects.
Chlorosipentramine: A related compound with similar pharmacological properties.
Uniqueness
Didesmethylsibutramine hydrochloride, (S)-, is unique due to its specific inhibition of NMDA-evoked activity and its potent reuptake inhibition properties. Its ability to induce thermogenesis also sets it apart from other similar compounds .
Properties
IUPAC Name |
(1S)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H/t14-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRVYINTXCWNRF-UQKRIMTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262854-36-4 |
Source
|
Record name | Didesmethylsibutramine hydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262854364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIDESMETHYLSIBUTRAMINE HYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O492E9070X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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